Comprehensive Technical Guide: 3-Bromoallyl Alcohol
Comprehensive Technical Guide: 3-Bromoallyl Alcohol
The following technical guide details the reactivity, stability, and synthetic utility of 3-Bromoallyl alcohol (3-bromo-2-propen-1-ol). This document is structured for researchers requiring high-purity handling and application of this bifunctional building block in drug discovery and complex organic synthesis.
CAS: 598-19-6 | Formula: C
Executive Summary & Chemical Identity
3-Bromoallyl alcohol acts as a "linchpin" scaffold in organic synthesis, offering two distinct reactive handles: a vinyl bromide (for metal-catalyzed cross-coupling) and an allylic alcohol (for oxidation, substitution, or esterification). Its utility lies in its ability to undergo sequential functionalization, allowing for the rapid assembly of complex 1,3-substituted allylic systems found in natural products and pharmaceutical intermediates.
Stereochemical Configurations
The compound exists as two geometric isomers. The stereochemical integrity of the starting material is generally preserved during cross-coupling reactions (stereoretention).
| Isomer | Structure | Key Characteristic |
| (E)-Isomer (trans) | Br and CH | Thermodynamically more stable; common in commercial sources. |
| (Z)-Isomer (cis) | Br and CH | Often requires specific stereoselective synthesis (e.g., controlled hydrobromination). |
Stability & Critical Handling Parameters
Unlike simple alkyl halides, 3-bromoallyl alcohol possesses unique stability challenges due to the conjugation of the vinyl bromide with the allylic position.
Stability Profile
-
Light Sensitivity: Highly susceptible to photo-induced radical decomposition and
isomerization. Long-term exposure to ambient light turns the clear liquid yellow/brown (liberation of Br /HBr). -
Thermal Instability: Prone to polymerization or elimination of HBr upon heating above 80°C without stabilizers.
-
Lachrymator: The compound is a potent mucous membrane irritant.
Storage Protocol (Self-Validating System)
To maintain reagent integrity (>98% purity) for >6 months:
-
Temperature: Store at -20°C .
-
Atmosphere: Blanket with dry Argon or Nitrogen. Oxygen promotes radical degradation.
-
Container: Amber glass vials with PTFE-lined caps.
-
Stabilizer: Commercial preparations often contain small amounts of copper turnings or epoxide stabilizers (e.g., epichlorohydrin) to scavenge free acid.
Synthesis: The DIBAL-H Reduction Protocol
While 3-bromoallyl alcohol can be synthesized via HBr addition to propargyl alcohol, that route often yields mixtures of regioisomers (2-bromo vs 3-bromo) and stereoisomers. The reduction of ethyl 3-bromoacrylate is the superior "pharmaceutical-grade" method, offering stereochemical control based on the starting ester.
Reaction Logic
Reagent: Diisobutylaluminum hydride (DIBAL-H) Mechanism: 1,2-addition of hydride to the ester carbonyl followed by elimination of ethoxide. Critical Control: Temperature must be maintained at -78°C to prevent over-reduction of the double bond or hydrogenolysis of the C-Br bond.
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve Ethyl 3-bromoacrylate (10.0 mmol, 1.0 eq) in anhydrous CH
Cl (50 mL). Cool the solution to -78°C (dry ice/acetone bath). -
Reduction: Add DIBAL-H (1.0 M in hexanes, 22.0 mmol, 2.2 eq) dropwise over 30 minutes. Note: 2.2 eq is used to account for the alcohol intermediate and ensure full conversion.
-
Quench (The Rochelle Method):
-
Once TLC indicates consumption of starting material (~1-2 h), dilute with diethyl ether (50 mL) at -78°C.
-
Slowly add saturated aqueous Rochelle’s salt (Potassium sodium tartrate, 50 mL).
-
Why? Aluminum salts form gelatinous emulsions. Tartrate creates a soluble complex with aluminum, allowing clean phase separation.
-
-
Workup: Warm to room temperature and stir vigorously until two clear layers form (may take 1-2 hours). Separate layers, extract aqueous phase with ether, dry organics over MgSO
, and concentrate in vacuo (keep bath <30°C). -
Purification: Flash chromatography (Hexanes/EtOAc) yields pure 3-bromoallyl alcohol.
Reactivity Profile & Applications
The molecule's bifunctional nature allows for divergent synthesis paths.
The Vinyl Bromide Handle (Cross-Coupling)
The C-Br bond is sp
-
Stereoretention: Suzuki coupling generally proceeds with retention of the double bond geometry.
-
Chemoselectivity: The reaction occurs without affecting the free hydroxyl group, provided base strength is controlled.
The Allylic Alcohol Handle
-
Oxidation: Conversion to 3-bromoacrolein (using MnO
or Swern) creates a reactive Michael acceptor. -
Substitution: Conversion to 3-bromoallyl bromide (via PBr
or Appel reaction) creates a potent electrophile for S 2 reactions.
Visualizing the Reactivity Matrix
Figure 1: Divergent synthetic pathways for 3-bromoallyl alcohol, highlighting its dual reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates the chemoselective coupling of the vinyl bromide in the presence of the free alcohol.
Objective: Synthesis of (E)-3-phenylprop-2-en-1-ol (Cinnamyl alcohol derivative).
-
Reagents:
-
3-Bromoallyl alcohol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh
) (3 mol%) -
Na
CO (2.0 M aqueous solution, 2.0 mL) -
DME (Dimethoxyethane, 5 mL)
-
-
Procedure:
-
Degas the DME solvent with Nitrogen for 15 minutes.
-
Add the alcohol, boronic acid, and Pd catalyst to a reaction vial under Nitrogen.
-
Add the degassed DME and aqueous base.
-
Heat to 80°C for 4-6 hours. Monitor by TLC.[1]
-
Observation: The solution typically darkens as Pd(0) cycles.
-
-
Workup:
-
Cool to RT, dilute with EtOAc, wash with water and brine.
-
Purify via silica gel chromatography.
-
-
Mechanistic Note: The free hydroxyl group helps coordinate the Palladium in the transition state, often accelerating the reaction compared to non-polar vinyl halides.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromoallyl alcohol. Retrieved from
-
PubChem. (2024). Compound Summary: 3-Bromo-2-propen-1-ol. National Library of Medicine. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025).[4] Stability and Storage of Bromo-PEG-alcohol: A Technical Guide. Retrieved from
-
Organic Chemistry Portal. (2024). DIBAL-H Reduction of Esters. Retrieved from
